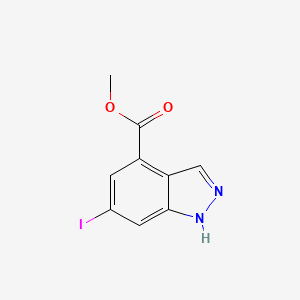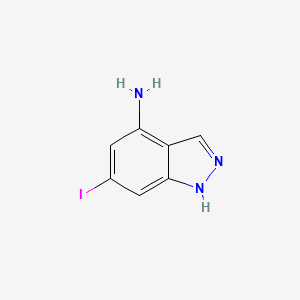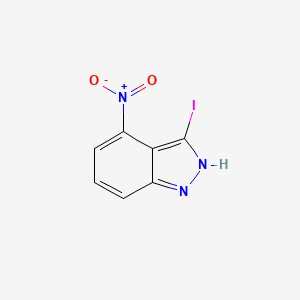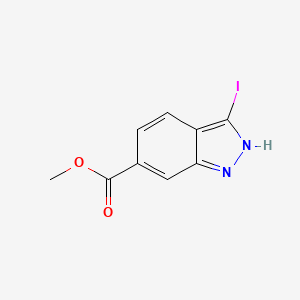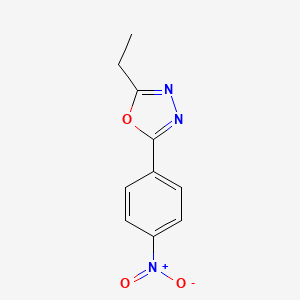
2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is characterized by a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. The presence of the nitrophenyl group suggests that this compound may exhibit interesting chemical and physical properties, potentially useful in various applications such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives typically involves the cyclization of diacylhydrazines. In one study, a series of 2-p-nitrophenyl-5-aryl-1,3,4-oxadiazoles were synthesized using POCl3 as a cyclizing agent. The reaction conditions and the choice of reagents are crucial for the successful synthesis of these compounds . Another approach for synthesizing 1,3,4-oxadiazole derivatives involves the reaction of 4-nitrobenzoic acid with semicarbazide hydrochloride using polyphosphoric acid as the dehydrating reagent . These methods provide high yields and purity, which are essential for the subsequent applications of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives is confirmed using various spectroscopic techniques. The 1H NMR, IR, MS, and elemental analysis are commonly employed to characterize these compounds. The fragmentation mechanism of the MS spectra can provide additional insights into the molecular structure and stability of the oxadiazole ring . These analytical techniques ensure the correct identification of the synthesized compounds and their structural integrity.
Chemical Reactions Analysis
The chemical reactivity of 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives can be influenced by the presence of functional groups such as the nitro group. For instance, the nitro group can be reduced to an amide, improving the compound's solubility and reactivity. Catalytic hydrogenation is one method used to achieve this transformation, with a high degree of efficiency as evidenced by the yields reported in the literature . The choice of catalyst, such as 10% Pd/C, and the reaction conditions are critical factors that determine the success of such chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives are directly related to their molecular structure. The presence of electron-withdrawing groups like the nitro group can affect the electron distribution in the molecule, which in turn influences properties such as melting point, solubility, and reactivity. The oxadiazole core is known for its thermal stability and potential for electron delocalization, which could make these compounds suitable for electronic materials. The detailed properties would require experimental measurements and are not explicitly discussed in the provided papers .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds within the 1,3,4-oxadiazole family, including derivatives of 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, have demonstrated significant biological activities. For instance, some derivatives have shown remarkable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). Furthermore, another study highlighted the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole-based chalcone derivatives as novel bio-active agents against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).
Central Nervous System (CNS) Depressant Activity
Research on substituted 1,3,4-oxadiazoles has uncovered their potential in exhibiting CNS depressant activities. Certain derivatives have been identified as promising in antidepressant, anticonvulsant, and antianxiety activities with minimal neurotoxicity, pointing towards the therapeutic potential of these compounds in CNS disorders (Singh et al., 2012).
Orientations Futures
Future research on “2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole” could involve exploring its potential biological activities, given that other oxadiazole derivatives have been found to exhibit a range of such activities . Additionally, research could be conducted to optimize the synthesis of this compound and to explore its reactivity and physical and chemical properties in more detail.
Propriétés
IUPAC Name |
2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-9-11-12-10(16-9)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPSPGNBNDLLTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)

